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This standardized protocol is adapted from studies assessing tebipenem against bloodstream infection

isolates [1]. The detailed materials and steps are as follows:

Primary Reagent: Tebipenem dry powder.
Powder Reconstitution: Dissolve tebipenem powder in deionized water to create a 1000 mg/L
stock solution [1].
Preparation of Working Concentrations: Perform serial dilutions in cation-adjusted Mueller-Hinton

broth (CAMHB) to achieve a final testing range, typically from 0.004 mg/L to 4 mg/L after bacterial
inoculation [1].

Panel Preparation: Dispense the antibiotic dilutions into a 96-well plate. Plates can be stored at
-80°C and should be thawed for approximately 2 hours before use [1].

Procedure Steps

Inoculum Preparation: Create a 0.5 McFarland standard suspension of the test isolate directly from
an 18-24 hour culture on blood agar. Dilute this suspension in CAMHB to achieve a final inoculum

density of 5 × 10⁵ CFU/mL in each well of the microdilution plate [1].
Incubation: Incubate the inoculated plate at 35°C for 18-20 hours [1].

MIC Endpoint Determination: Read the MIC visually as the lowest concentration of tebipenem
that completely inhibits visible growth of the organism [1].

Quality Control: Conduct quality assurance for every test run using standard reference strains like E.
coli ATCC 25922, S. aureus ATCC 29213, and P. aeruginosa ATCC 27853 [1].
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Quantitative Susceptibility Data for Tebipenem

The tables below summarize the in vitro activity of tebipenem against key pathogens, highlighting its

potency compared to other carbapenems.

Table 1: In Vitro Activity of Tebipenem Against MDR Enterobacterales (MIC90 values) [1]

Pathogen (Number of isolates)
Tebipenem MIC90
(mg/L)

Meropenem MIC90
(mg/L)

Ertapenem MIC90
(mg/L)

ESBL/AmpC-producing E. coli
(n=274)

0.03 0.03 0.125

ESBL/AmpC-producing K.
pneumoniae (n=42)

0.125 0.06 0.25

Table 2: Suggested Dosing Regimens for Tebipenem Based on Renal Function [2] Note: Dosing for an

MIC of 0.03 mg/L to achieve a ≥90% Probability of Target Attainment (PTA).

Creatinine Clearance (CCR) Recommended Dosage Regimen

CCR ≥ 80 mL/min 600 mg every 8 hours

50 ≤ CCR < 80 mL/min 300 mg every 8 hours

30 ≤ CCR < 50 mL/min 300 mg every 8 hours

CCR < 30 mL/min 150 mg every 12 hours

Key Research Findings and Clinical Correlation

Potency Against MDR Pathogens: Tebipenem exhibits excellent in vitro activity against ESBL- and

AmpC-producing E. coli and K. pneumoniae, with MIC90 values lower than or equivalent to other
parenteral carbapenems [1].
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Stability Against Co-Resistance: Tebipenem's MIC values are not affected by co-resistance to other

oral antibiotics like ciprofloxacin and trimethoprim/sulfamethoxazole, underscoring its potential as an
oral step-down therapy for MDR infections [1].

Dosing Considerations: Recent pharmacokinetic/pharmacodynamic (PK/PD) modeling using Monte
Carlo simulations supports the need for renal function-based dosing to ensure optimal efficacy [2].

Clinical Trial Validation: A recent Phase III trial (PIVOT-PO) demonstrated that oral tebipenem HBr
(600 mg) was non-inferior to intravenous imipenem-cilastatin for treating complicated urinary tract

infections, including pyelonephritis [3].

Experimental Workflow for MIC Determination

The diagram below outlines the logical workflow for determining the Minimum Inhibitory Concentration

(MIC) of tebipenem.
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Prepare Tebipenem Stock Solution (1000 mg/L)

Perform Serial Dilutions
in Broth (0.004 - 4 mg/L)

Dispense into 96-well Plate
& Store at -80°C

Prepare Bacterial Inoculum
(5 × 10⁵ CFU/mL)

Inoculate Plate & Incubate
35°C for 18-20 hours

Determine MIC Visually
(Lowest conc. with no growth)

Record MIC Value

Click to download full resolution via product page

Application Notes for Researchers

Strain Selection: When establishing in-house protocols, include well-characterized, genetically
sequenced ESBL-producing strains to validate your method's accuracy [1].

Beyond Urinary Tract Infections (UTIs): While clinical data is strongest for cUTIs [3], compelling in
vitro evidence suggests tebipenem's potential for treating bloodstream infections caused by MDR

Enterobacterales [1].
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Interpretive Criteria: Official regulatory breakpoints for tebipenem are not yet universally established

[4]. Researchers should refer to the latest guidelines from CLSI/EUCAST or use internal, scientifically
justified criteria based on PK/PD targets [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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